Sorafenib metabolite M3

Description

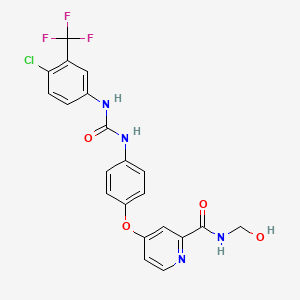

Structure

2D Structure

3D Structure

Properties

CAS No. |

1380310-94-0 |

|---|---|

Molecular Formula |

C21H16ClF3N4O4 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |

InChI Key |

HCXYKSDRIWQAMU-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0; |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Formation of Sorafenib Metabolite M3

Primary Metabolic Reactions Leading to Sorafenib (B1663141) Metabolite M3

The formation of Sorafenib metabolite M3 is a result of specific oxidative reactions primarily occurring in the liver.

The principal reaction leading to the formation of M3 is the N-methylhydroxylation of the parent Sorafenib molecule. nih.govplos.orgsmolecule.com This hydroxylation occurs on the methyl group attached to the nitrogen atom of the pyridine-2-carboxamide side chain. This specific metabolic alteration is a Phase I oxidative reaction. smolecule.compharmgkb.org

The metabolism of Sorafenib is complex, yielding a profile of several oxidative metabolites, with M3 being one component. nih.govplos.org These metabolites are all products of reactions mediated by the same primary enzyme system. The main oxidative metabolites include:

M1 (N-oxidation plus N-methylhydroxylation): This metabolite undergoes both N-oxidation and N-methylhydroxylation. nih.govplos.org

M2 (Sorafenib N-oxide): This is the major oxidative metabolite found in plasma and is formed through N-oxidation of the pyridine (B92270) nitrogen. nih.govplos.orgpharmgkb.org

M4 (N-demethylation): This metabolite is formed through the removal of the methyl group. nih.govplos.org

M5 (N-oxidation plus N-demethylation): This metabolite is a product of both N-oxidation and N-demethylation. nih.govplos.org

The formation of these metabolites, including M3, is part of a network of parallel and sequential oxidative pathways. nih.govplos.org For instance, the major metabolite, M2 (Sorafenib N-oxide), can be further metabolized to M1 (N-hydroxymethyl-sorafenib-N-oxide). pharmgkb.org

| Metabolite | Metabolic Reaction |

|---|---|

| M1 | N-oxidation plus N-methylhydroxylation |

| M2 | N-oxidation |

| M3 | N-methylhydroxylation |

| M4 | N-demethylation |

| M5 | N-oxidation plus N-demethylation |

Enzymatic Catalysis of this compound Formation

The biotransformation of Sorafenib to its metabolites is catalyzed by specific enzyme systems.

The formation of this compound, along with the other primary oxidative metabolites (M1, M2, M4, and M5), is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govplos.orgsmolecule.compharmgkb.org CYP3A4 is a major enzyme in the liver responsible for the metabolism of a vast number of xenobiotics, including many therapeutic drugs. nih.govplos.org Studies have consistently identified CYP3A4 as the key enzyme mediating the oxidative metabolism of Sorafenib. nih.govplos.orgpharmgkb.org

Formation Kinetics of this compound in In Vitro Systems

The formation of Sorafenib's oxidative metabolites, including M3, has been studied using in vitro systems such as human liver microsomes. nih.govplos.org In these studies, the formation rates of the metabolites are measured to understand the kinetics of the metabolic processes.

One study investigating Sorafenib metabolism in pooled human liver microsomes demonstrated that the formation of CYP3A4-mediated metabolites, including M3, exhibited autoactivation kinetics. nih.govplos.org Due to the lack of a commercial standard for M3, its formation rate was expressed as a peak area ratio rather than an absolute concentration. nih.govplos.org

In a specific experiment, Sorafenib (15 µM) was incubated with human liver microsomes (0.4 mg/ml) for 90 minutes at 37°C. nih.gov The formation of metabolites M1, M3, M4, and M5 was quantified by their peak area ratios. nih.govplos.org While specific kinetic parameters like Vmax and Km were determined for the major metabolite M2, the data for M3 and other minor metabolites were presented as relative amounts. nih.govplos.org

| Parameter | Description |

|---|---|

| In Vitro System | Human Liver Microsomes |

| Enzyme | CYP3A4 |

| Kinetic Model | Autoactivation Kinetics |

| Quantification of M3 | Peak Area Ratio |

Liver Microsome Incubation Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Studies using human liver microsomes (HLMs) have been instrumental in identifying the enzymatic pathways responsible for sorafenib metabolism. Research has demonstrated that cDNA-expressed CYP3A4 is the primary catalyst for the formation of N-hydroxymethyl sorafenib (M3). plos.org

Comparative metabolic studies have been conducted using various types of human liver microsomes:

Commercial pooled Human Liver Microsomes (CHLMs)

Non-tumor Hepatic Microsomes (NHLMs) from hepatocellular carcinoma (HCC) patients

Tumor Hepatic Microsomes (THLMs) from HCC patients

In these studies, sorafenib was incubated with microsomes, and the formation of metabolites was monitored. plos.org The formation rate of M3, along with other minor metabolites like M1, M4, and M5, was quantified using the peak area ratio method. plos.orgnih.govresearchgate.net Findings consistently showed that the rate of CYP3A4-mediated oxidation of sorafenib was significantly lower in tumor hepatic microsomes (THLMs) when compared to both non-tumor (NHLMs) and commercial (CHLMs) microsomes. researchgate.net This reduced metabolic activity in tumor tissue is linked to a notable decrease in the expression level of the CYP3A4 enzyme. plos.org

Hepatocyte Culture Models

Hepatocyte culture models, including freshly isolated suspended hepatocytes and sandwich-cultured human hepatocytes, provide a more comprehensive in vitro system than microsomes by retaining both phase I and phase II metabolic activities as well as transporter functions. nih.govnih.gov

Kinetic Parameters of M3 Formation (e.g., Vmax, Km)

The determination of kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) is crucial for understanding the efficiency of an enzymatic reaction.

For the formation of this compound, direct kinetic parameters (Vmax, Km) have not been reported in absolute units (e.g., pmol/min/mg protein) in the reviewed scientific literature. plos.orgnih.gov Instead, the formation rate of M3 in microsomal studies has been expressed as a peak area ratio. plos.orgnih.gov

| Kinetic Parameter | Pooled NHLMs | Pooled THLMs | Pooled CHLMs |

|---|---|---|---|

| K' (μM) | 19.08 ± 5.88 | 13.10 ± 6.85 | 11.48 ± 4.19 |

| Vmax (pmol/min/mg) | 184.61 ± 2.14 | 7.25 ± 0.19 | 148.90 ± 3.33 |

| CL (Vmax/K') (μl/min/mg protein) | 9.52 | 0.55 | 12.97 |

Data sourced from a study on sorafenib metabolism in hepatocellular carcinoma patients. semanticscholar.org NHLMs: Non-tumor Hepatic Microsomes; THLMs: Tumor Hepatic Microsomes; CHLMs: Commercial Human Liver Microsomes.

Preclinical Pharmacokinetics of Sorafenib Metabolite M3

Metabolite Sorafenib (B1663141) M3 Presence and Exposure in Preclinical Models

Preclinical studies in various animal models are fundamental to understanding the pharmacokinetic profile of drug metabolites. For Sorafenib, these studies have been conducted in species such as rats, mice, and dogs, providing insights into the formation and disposition of its metabolites, including M3.

Animal Model Pharmacokinetic Profiles (e.g., Rat, Dog Plasma)

In preclinical evaluations, Sorafenib and its metabolites have been quantified in the plasma of different animal species. While M2 is the most abundant metabolite, M3 is also detected, though typically at lower concentrations.

In a study involving healthy rats administered an oral dose of Sorafenib, N-hydroxymethyl sorafenib (M3) was identified as the most abundant metabolite in rat serum, accounting for approximately 7% of the total Sorafenib concentration in the blood. nih.gov This finding points to potential interspecies differences in the metabolic pathways of Sorafenib. nih.gov

Interactive Table: Pharmacokinetic Parameters of Sorafenib and its Metabolites in Rats A study in rats with and without hepatocellular carcinoma (HCC) provided the following pharmacokinetic data for Sorafenib and two of its metabolites after a single oral administration.

| Analyte | Group | Cmax (μg/ml) | AUC(0–24) (μg/h/ml) | T1/2z (h) |

| Sorafenib | Control | 4.73 ± 1.12 | 163.4 ± 33.1 | 22.1 ± 1.9 |

| HCC | 10.37 ± 1.22 | 733.9 ± 98.7 | 45.3 ± 10.2 | |

| N-hydroxymethyl sorafenib (M3) | Control | 0.31 ± 0.05 | 6.8 ± 1.2 | 15.6 ± 2.1 |

| HCC | 0.65 ± 0.09 | 25.1 ± 4.5 | 33.7 ± 5.8 | |

| N-demethylated sorafenib | Control | 0.18 ± 0.03 | 3.9 ± 0.7 | 13.9 ± 1.8 |

| HCC | 0.39 ± 0.06 | 14.8 ± 2.9 | 29.8 ± 4.9 | |

| Data presented as mean ± standard error of the mean. nih.gov |

Comparative Pharmacokinetics Across Species

The metabolic profile of Sorafenib shows notable differences across species. In humans, the primary circulating metabolite is the N-oxide (M2), which constitutes 9-16% of the circulating analytes at steady state. fda.govdrugbank.com In contrast, studies in rats have indicated that N-hydroxymethyl sorafenib (M3) can be the most prevalent metabolite in serum. nih.gov This suggests that the enzymatic pathways responsible for Sorafenib metabolism may vary in their activity levels between rats and humans. nih.gov

Factors Influencing Sorafenib Metabolite M3 Disposition in Preclinical Studies

The disposition of a metabolite is governed by a complex interplay of metabolic and transport processes. For M3, these factors dictate its concentration in plasma and tissues.

Clearance Mechanisms (beyond excretion pathways)

The primary route of Sorafenib metabolism is through oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, mainly UGT1A9. nih.govplos.org The formation of M3, or N-hydroxymethyl sorafenib, is an oxidative process. The efficiency of the enzymes responsible for these conversions is a key determinant of the clearance of the parent drug and the formation rate of its metabolites. nih.gov

Studies using liver microsomes have shown that the rate of CYP3A4-mediated oxidation of Sorafenib can be significantly altered in diseased states, such as in liver tumor tissue, which can affect the formation of all oxidative metabolites, including M3. plos.org In rat models of hepatocellular carcinoma, a significant decrease in the clearance rate of Sorafenib was observed, leading to higher exposure to both the parent drug and its metabolites, including M3. nih.gov This was attributed to a lower efficiency of the metabolic conversions in the HCC-bearing rats. nih.gov

Inter-Individual and Inter-Study Variability in Preclinical Pharmacokinetics of M3

Significant inter-individual variability is a hallmark of Sorafenib pharmacokinetics. pharmgkb.orgnih.gov This variability is observed in preclinical models as well as in clinical studies. frontiersin.orgresearchgate.net In a study with four tumor-bearing dogs, high interpatient pharmacokinetic variability was noted for the parent compound Sorafenib. frontiersin.org This variability in the parent drug's pharmacokinetics naturally extends to its metabolites.

The formation of M3 is dependent on enzymatic activity that can vary between individual animals. plos.org Studies using liver microsomes from different human donors have demonstrated considerable inter-individual variability in the metabolic rates of Sorafenib, which would translate to variability in the exposure to metabolites like M3. plos.org Factors such as genetic polymorphisms in metabolic enzymes and transporters, as well as physiological differences between animals, can contribute to this observed variability. pharmgkb.org While specific studies quantifying the inter-individual variability of M3 in preclinical models are not abundant, the pronounced variability of the parent drug strongly suggests that M3 exposure would also be highly variable between individual animals and across different preclinical studies. nih.gov

Table of Compound Names

| Generic Name/Code | Type |

| Sorafenib | Parent Drug |

| Sorafenib metabolite M2 | Metabolite (Pyridine N-oxide) |

| This compound | Metabolite (N-hydroxymethyl sorafenib) |

| Sorafenib metabolite M7 | Metabolite (Sorafenib glucuronide) |

| N-demethylated sorafenib | Metabolite |

| Morphine | Opioid Analgesic |

| Morphine-3-glucuronide (M3G) | Morphine Metabolite |

| Rifampicin | CYP3A4 Inducer |

| Ketoconazole (B1673606) | CYP3A4 Inhibitor |

| Neomycin | Antibiotic |

| Irinotecan | Anti-neoplastic Agent |

| SN-38 | Irinotecan Metabolite |

| Doxorubicin (B1662922) | Anti-neoplastic Agent |

| Gemcitabine | Anti-neoplastic Agent |

| Oxaliplatin | Anti-neoplastic Agent |

| Docetaxel | Anti-neoplastic Agent |

| Paclitaxel | Anti-neoplastic Agent |

| Carboplatin | Anti-neoplastic Agent |

| Cisplatin | Anti-neoplastic Agent |

| Capecitabine | Anti-neoplastic Agent |

| Cyclophosphamide | Anti-neoplastic Agent |

| Midazolam | CYP3A4 Substrate |

| Dextromethorphan | CYP2D6 Substrate |

| Omeprazole | CYP2C19 Substrate |

| Warfarin | CYP2C9 Substrate |

| Digoxin | P-gp Substrate |

| Zidovudine | UGT2B7 Substrate |

| Zomepirac | Drug |

| Axitinib | Tyrosine Kinase Inhibitor |

| Pazopanib | Tyrosine Kinase Inhibitor |

| Sunitinib | Tyrosine Kinase Inhibitor |

| Regorafenib (B1684635) | Multi-kinase Inhibitor |

| Vemurafenib | Kinase Inhibitor |

| Nintedanib | Kinase Inhibitor |

| Abemaciclib | Kinase Inhibitor |

| Abiraterone | CYP17A1 Inhibitor |

| Acalabrutinib | Kinase Inhibitor |

| Acebutolol | Beta Blocker |

| Aceclofenac | NSAID |

| Acemetacin | NSAID |

| Probenecid | OATP1B1 Inhibitor |

Molecular and Cellular Investigations of Sorafenib Metabolite M3

Cellular Production and Fate of Sorafenib (B1663141) Metabolite M3

Sorafenib metabolite M3 is a product of the oxidative metabolism of its parent compound, Sorafenib. plos.orgnih.gov Specifically, it is identified as the N-methylhydroxylated metabolite of Sorafenib. plos.orgnih.gov The biosynthesis of M3 is primarily carried out in the liver through a Phase I metabolic reaction mediated by the cytochrome P450 enzyme, CYP3A4. plos.orgnih.gov

Research utilizing human liver microsomes has provided specific insights into M3 formation, particularly in the context of hepatocellular carcinoma (HCC). A study comparing Sorafenib metabolism in liver tissue from HCC patients revealed that the formation of M3 was significantly reduced in tumor hepatic microsomes (THLMs) compared to both adjacent normal hepatic microsomes (NHLMs) and commercial human liver microsomes (CHLMs). plos.org This reduction in metabolic activity within the tumor tissue was directly correlated with a notable decrease in the expression of the CYP3A4 protein. plos.org

In this study, the formation rates of M3 and other metabolites were determined by incubating Sorafenib with microsomes and analyzing the resulting products. The findings highlight a significant alteration of drug metabolism within the tumor microenvironment. plos.org

| Metabolite | Metabolic Reaction | Formation Rate in Pooled NHLMs (Peak Area Ratio) | Formation Rate in Pooled THLMs (Peak Area Ratio) |

|---|---|---|---|

| M1 | N-oxidation + N-methylhydroxylation | 0.016 ± 0.003 | 0.005 ± 0.001 |

| M3 | N-methylhydroxylation | 0.012 ± 0.002 | 0.004 ± 0.001 |

| M4 | N-demethylation | 0.014 ± 0.001 | 0.004 ± 0.001 |

| M5 | N-oxidation + N-demethylation | 0.006 ± 0.001 | 0.002 ± 0.000 |

While the cellular transport of the parent drug Sorafenib is well-documented, involving uptake by organic cation transporters (OCT) and organic anion transporting polypeptides (OATP) and efflux by ATP-binding cassette (ABC) transporters, specific mechanisms for the uptake and efflux of the M3 metabolite itself are not clearly defined in the scientific literature. nih.gov

However, research into Sorafenib resistance has implicated a role for the efflux transporter ABCC5 (also known as MRP5) in the metabolic fate of the parent drug. One study demonstrated that in Sorafenib-resistant HCC cells, increased expression of ABCC5 led to the enhanced metabolism of Sorafenib into its metabolites, including M3, M4, and M5. nih.gov This process effectively reduces the intracellular concentration of the pharmacologically active parent compound, contributing to acquired drug resistance. nih.gov This finding suggests an indirect role of ABCC5 in the intracellular presence of M3 by promoting its formation from Sorafenib, rather than by directly transporting M3 across the cell membrane. nih.gov

Analytical Methodologies for Sorafenib Metabolite M3 Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

LC-MS/MS has become the cornerstone for the determination of sorafenib (B1663141) and its metabolites in biological samples due to its high sensitivity, specificity, and accuracy. nih.govnih.gov

The development of robust LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. Validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and European Medicines Agency (EMA) to ensure reliability. nih.gov

Validation parameters typically assessed include:

Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration. For sorafenib metabolites, linearity is often established over a range that covers expected therapeutic concentrations, for instance, 30-4000 ng/mL. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated to ensure the closeness of measured values to the true value and the reproducibility of the measurements, respectively. Acceptance criteria are typically within ±15%, with coefficients of variation (CV) not exceeding 15%. nih.gov

Recovery: The efficiency of the extraction process is determined to ensure a high and consistent recovery of the analyte from the biological matrix. Studies have reported recovery rates of ≥85.5% for sorafenib and its metabolites. nih.gov

Matrix Effect: This assesses the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. The absence of a significant matrix effect is crucial for accurate quantification. nih.gov

Stability: The stability of the analyte is tested under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the sample integrity is maintained from collection to analysis. nih.gov

A method for the simultaneous quantification of sorafenib and its N-oxide metabolite, along with regorafenib (B1684635) and its metabolites, was validated with a linearity range of 50-8000 ng/mL for the parent drugs and 30-4000 ng/mL for their metabolites. nih.gov The intra- and inter-day precision for this method was reported with a CV of ≤ 7.2%, and the accuracy was between 89.4% and 108.8%. nih.gov

Effective chromatographic separation is essential to resolve the analytes of interest from each other and from endogenous matrix components. Reversed-phase chromatography is commonly employed for this purpose.

Table 1: Examples of Chromatographic Conditions for Sorafenib and Metabolite Analysis

| Parameter | Condition 1 nih.gov | Condition 2 wjbphs.com | Condition 3 nih.gov |

|---|---|---|---|

| Column | Synergi Fusion RP (4 µm, 80 Å, 50 × 2.0 mm) | Waters X-Terra™ C18 (3.5 µm, 150 mm × 2.1 mm) | Acquity UPLC BEH™ C18 (1.7 µm, 1.0 × 100 mm) |

| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid | Acetonitrile (B52724)/10 mM ammonium acetate (65:35, v/v) with 0.1% formic acid | Water with 0.1% acetic acid |

| Mobile Phase B | Methanol:isopropanol (90:10, v/v) with 0.1% formic acid | N/A (Isocratic) | Methanol |

| Flow Rate | Gradient elution | 0.2 mL/min (Isocratic) | 0.40 mL/min (Gradient) |

| Run Time | 7 minutes | 6 minutes | 8 minutes |

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

Detection is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This technique provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. For sorafenib, a common transition monitored is m/z 465.05 > 252.03. nih.gov The N-oxide metabolite would have a different specific transition. Ionization is usually performed using an electrospray ionization (ESI) source, often in the positive ion mode. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS, a high-pressure version of LC-MS/MS, offers significant advantages for the analysis of sorafenib and its metabolites. nih.gov The use of smaller particle size columns (typically <2 µm) results in higher resolution, improved sensitivity, and faster analysis times. nih.govresearchgate.net

A UPLC-MS/MS method was developed for the simultaneous quantification of doxorubicin (B1662922) and sorafenib in rat plasma, demonstrating the versatility of the technique. nih.gov This method utilized a C18 column with a gradient mobile phase system and had a total run time of 8 minutes. nih.gov The high throughput and sensitivity of UPLC-MS/MS make it particularly suitable for pharmacokinetic studies where a large number of samples need to be analyzed efficiently. nih.govresearchgate.net

Sample Preparation Techniques for Biological Matrices in Research

The complexity of biological matrices such as plasma, serum, and tissue homogenates necessitates a sample preparation step to remove interfering substances like proteins and phospholipids. nih.govunits.it The goal is to obtain a clean extract containing the analytes of interest, which is compatible with the LC-MS/MS system. units.it

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and widely used method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govwjbphs.com After centrifugation, the supernatant containing the analyte is collected for analysis. This technique is favored for its speed and ease of use. nih.govwjbphs.com

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. mdpi.com It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. farmaciajournal.com The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. farmaciajournal.com

For the analysis of sorafenib and its metabolites, protein precipitation is a frequently employed method. nih.govwjbphs.com One study described a fast sample processing method based on protein precipitation that required only 5 µL of patient plasma. nih.gov Another method involved a single protein precipitation step by adding 0.5 mL of acetonitrile to 0.1 mL of plasma. wjbphs.com

Data Analysis and Interpretation in M3 Quantification Studies

The data generated from LC-MS/MS or UPLC-MS/MS analysis is processed using specialized software. farmaciajournal.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from this curve. rasayanjournal.co.inijprajournal.com

The interpretation of this data is critical in pharmacokinetic studies. By quantifying the concentration of sorafenib and its M3 metabolite over time, researchers can determine key pharmacokinetic parameters such as:

Maximum plasma concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Elimination half-life (t1/2)

Interactions and Modulators of Sorafenib Metabolite M3 Formation

Impact of Enzyme Inhibitors on M3 Formation

The metabolic pathway leading to M3 is highly dependent on the activity of CYP3A4. nih.govsmolecule.com As such, the presence of CYP3A4 inhibitors can substantially affect the rate of M3 synthesis. Potent inhibitors of the CYP3A4 enzyme are expected to decrease the metabolism of sorafenib (B1663141) through this oxidative pathway. cancercareontario.ca

Ketoconazole (B1673606), a strong inhibitor of CYP3A4, has been studied for its effect on sorafenib pharmacokinetics. nih.govfda.gov In a clinical study involving healthy male subjects, co-administration of ketoconazole with sorafenib led to a considerable decrease in the plasma concentrations of the primary CYP3A4-generated metabolite, sorafenib N-oxide (M2). nih.gov This finding directly demonstrates that blocking the CYP3A4 pathway curtails the formation of its oxidative metabolites. nih.gov Since M3 (N-methylhydroxylated sorafenib) is also a product of CYP3A4-mediated oxidation, it can be inferred that potent CYP3A4 inhibitors like ketoconazole would similarly reduce the formation of M3. plos.orgnih.gov

Impact of Enzyme Inducers on M3 Formation

Conversely to inhibitors, substances that induce the activity of CYP3A4 are anticipated to increase the rate of sorafenib metabolism, thereby lowering the plasma concentration of the parent drug while potentially increasing the formation of its oxidative metabolites, including M3. fda.govmedscape.com Several compounds are known potent CYP3A4 inducers, such as rifampin (rifampicin), St. John's Wort, and certain anticonvulsants. cancercareontario.capharmgkb.org

Rifampin is a well-characterized, potent inducer of CYP3A4. medscape.comstoptb.org Theoretically, its co-administration should accelerate the conversion of sorafenib to M3 and other oxidative metabolites. However, clinical research has revealed a more complex interaction. One study found that while rifampin pre-treatment did increase CYP3A4 activity (as confirmed by the metabolism of midazolam, a sensitive CYP3A4 substrate), it did not result in statistically significant changes to the pharmacokinetic parameters of sorafenib or the formation of the N-oxide metabolite (M2). researchgate.net

Influence of Physiological and Pathophysiological Conditions on M3 Metabolism in Research Models

Sorafenib is a primary treatment for hepatocellular carcinoma (HCC), a disease intrinsically linked to liver dysfunction. plos.orgnih.gov The health of the liver is paramount to drug metabolism, and liver diseases are known to reduce the activity of CYP enzymes. plos.orgnih.gov

Research using liver microsomes from HCC patients has shown that the metabolic capacity of cancerous liver tissue is significantly compromised. plos.orgnih.gov Studies comparing tumor hepatic microsomes (THLMs) with adjacent non-cancerous normal hepatic microsomes (NHLMs) found that the rate of sorafenib oxidation mediated by CYP3A4 was remarkably decreased in the tumor tissue. plos.orgnih.gov This reduction in metabolic activity was directly associated with a notably lower expression level of the CYP3A4 protein in the pooled THLMs. plos.orgnih.gov The diminished metabolic function in diseased liver tissue implies a reduced capacity for the formation of all CYP3A4-dependent metabolites, including M3. nih.gov

Building on the impact of liver disease, significant differences in metabolic activity have been identified between cancerous and healthy liver tissues within the same individuals. A key study systematically evaluated sorafenib metabolism in microsomes derived from tumor tissue (THLMs) and adjacent normal tissue (NHLMs) of 18 HCC patients. plos.orgnih.gov

The following table summarizes the comparative formation of sorafenib metabolites in pooled commercial, normal, and tumor-derived human liver microsomes, illustrating the stark tissue-specific differences.

| Metabolite (Formation Pathway) | Commercial Hepatic Microsomes (CHLMs) | Normal Hepatic Microsomes (NHLMs) | Tumor Hepatic Microsomes (THLMs) |

|---|---|---|---|

| M1 (Peak Area Ratio) | 0.015 ± 0.002 | 0.011 ± 0.001 | 0.001 ± 0.000 |

| M2 (pmol/min/mg protein) | 184.61 ± 2.14 | 154.67 ± 3.86 | 7.25 ± 0.19 |

| M3 (Peak Area Ratio) | 0.021 ± 0.001 | 0.017 ± 0.001 | 0.001 ± 0.000 |

| M4 (Peak Area Ratio) | 0.012 ± 0.001 | 0.010 ± 0.001 | 0.001 ± 0.000 |

| M5 (Peak Area Ratio) | 0.022 ± 0.001 | 0.021 ± 0.001 | 0.001 ± 0.000 |

Data derived from Ye L, et al. (2014). Values are expressed as mean ± SD. nih.govresearchgate.net M1, M3, M4, and M5 are shown as peak area ratios relative to an internal standard, while M2 formation is quantified.

These findings underscore that the local tumor environment in the liver exhibits significantly downregulated CYP3A4 expression and, consequently, a dramatically reduced capacity to form Sorafenib metabolite M3 and other oxidative metabolites. plos.orgnih.gov

Role of Sorafenib Metabolite M3 in Drug Resistance Mechanisms Preclinical/cellular

Metabolite-Mediated Changes in Drug Sensitivity in In Vitro Models

The emergence of drug resistance is often studied in vitro by developing cancer cell lines with acquired resistance. This is typically achieved by exposing the cells to gradually increasing concentrations of the drug over a prolonged period. nih.gov For instance, hepatocellular carcinoma (HCC) cell lines such as HuH7 and Sk-Hep-1 have been made resistant to sorafenib (B1663141) (termed HuH7-SR and Sk-Hep-1-SR) for research purposes. nih.gov

Studies comparing these resistant cell lines to their non-resistant (wild-type) counterparts have revealed important differences in drug metabolism. While the overexpression of certain transporter proteins may not significantly alter the intracellular levels of sorafenib or its metabolites in normal-sensitivity cells, the scenario changes in resistant cells. nih.gov In sorafenib-resistant HCC cells (HuH-SR), an increase in intercellular sorafenib and its metabolites, including M3, has been observed. nih.gov This suggests that the production and presence of metabolites like M3 are a feature of the resistant state, contributing to a reduction in the parent drug's cytotoxic effectiveness. The establishment of these resistant cell models is a critical first step in understanding how metabolites influence drug sensitivity.

Involvement of Efflux Transporters in M3 Metabolism and Resistance (e.g., ABCC5)

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, are well-known mediators of multidrug resistance by actively pumping drugs out of cancer cells. frontiersin.orgescholarship.org While initially thought to primarily function by exporting the parent drug, some transporters play a more complex role involving drug metabolism.

ATP Binding Cassette Subfamily C Member 5 (ABCC5) has been identified as a key player in acquired resistance to sorafenib in HCC. nih.gov Research indicates that ABCC5's primary role in this context is not the direct efflux of sorafenib itself. nih.gov Instead, ABCC5 appears to contribute to resistance by metabolizing sorafenib into its less toxic metabolites, M3, M4, and M5. nih.gov This metabolic conversion effectively reduces the intracellular concentration of the active drug, thereby diminishing its therapeutic impact. nih.gov High expression of ABCC5 has been correlated with poor clinical prognosis in HCC patients, and conversely, the downregulation of ABCC5 has been shown to significantly decrease the resistance of HCC cells to sorafenib. nih.govfrontiersin.org

| Transporter | Role in Sorafenib Resistance | Impact on Sorafenib Metabolite M3 |

| ABCC5 | Induces acquired resistance in Hepatocellular Carcinoma (HCC). nih.gov | Metabolizes sorafenib into M3, M4, and M5, reducing intracellular toxicity of the parent drug. nih.gov |

Molecular Pathways Influencing M3's Role in Acquired Resistance

The increased metabolism of sorafenib to M3 via ABCC5 is not an isolated event but is driven by specific molecular signaling pathways that become activated in resistant cancer cells. The PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, is frequently implicated in acquired drug resistance. nih.govmedsci.orgkindai.ac.jp

In the context of sorafenib resistance, studies have shown that the PI3K/AKT/NRF2 signaling axis is crucial for inducing the expression of ABCC5. nih.gov Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins and drug-metabolizing enzymes. Its activation by the PI3K/AKT pathway leads to the upregulation of ABCC5. nih.gov Furthermore, the activation of ABCC5 by NRF2 has been linked to the inhibition of ferroptosis, a form of iron-dependent cell death, through its interaction with the solute carrier family 7 member 11 (SLC7A11) protein. nih.gov By stabilizing SLC7A11, ABCC5 increases intracellular glutathione (B108866) and reduces lipid peroxidation, which protects the cancer cells from ferroptosis that sorafenib would otherwise induce. nih.govfrontiersin.org This complex pathway highlights how upstream signaling events converge to enhance the metabolic conversion of sorafenib to M3, thereby promoting cell survival and drug resistance.

| Pathway Component | Function in Resistance | Consequence for M3 Metabolism |

| PI3K/AKT | Activation promotes cell survival and is linked to acquired sorafenib resistance. nih.govmedsci.org | Activates the downstream NRF2 transcription factor. nih.gov |

| NRF2 | Transcription factor that, when activated, induces the expression of ABCC5. nih.gov | Leads to increased ABCC5 levels. nih.gov |

| ABCC5 | Upregulated by the PI3K/AKT/NRF2 axis. nih.gov | Increases the metabolism of sorafenib to M3, reducing drug efficacy and inhibiting ferroptosis. nih.gov |

Modulating M3 Metabolism to Overcome Resistance in Research Systems

Given the central role of ABCC5-mediated metabolism in sorafenib resistance, strategies aimed at modulating this process are being explored to restore drug sensitivity. The direct inhibition of ABCC5 has shown promise in preclinical models. Research demonstrates that inhibiting ABCC5 enhances the anti-cancer activity of sorafenib both in vitro and in vivo, suggesting it is a viable therapeutic target. nih.govfrontiersin.org

Future Directions in Sorafenib Metabolite M3 Research

Integration with Systems Pharmacology Models for Comprehensive Understanding

Systems pharmacology utilizes computational models to understand the complex interactions between drugs, their metabolites, and biological systems. Physiologically Based Pharmacokinetic (PBPK) modeling is a key tool in this field, simulating the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body.

Future research will likely focus on developing and refining PBPK models to specifically include the kinetics of Sorafenib (B1663141) metabolite M3. Current PBPK models for Sorafenib primarily account for the parent drug and its major metabolites, Sorafenib N-oxide and Sorafenib glucuronide. By integrating M3-specific parameters, these models can offer a more granular prediction of its concentration-time profiles in various tissues.

Key parameters to be integrated into these models would include:

Formation rate: The specific kinetics of M3 formation from Sorafenib via CYP3A4.

Distribution: Tissue-to-plasma partition coefficients for M3.

Elimination: The routes and rates of M3 clearance.

Transporter interactions: Affinity of M3 for influx and efflux transporters which play a role in the disposition of Sorafenib and its other metabolites.

Table 1: Potential Parameters for Sorafenib M3 PBPK Model Integration

| Parameter Category | Specific Parameter | Relevance to M3 Modeling |

| Absorption | Oral Bioavailability | To model exposure after oral administration of the parent drug. |

| Distribution | Volume of Distribution (Vd) | Describes the extent of M3 distribution in body tissues versus plasma. |

| Plasma Protein Binding | Determines the unbound, pharmacologically active fraction of M3. | |

| Tissue Partition Coefficients | Predicts M3 concentration in specific organs and tissues. | |

| Metabolism | Formation Clearance (CLf) | Quantifies the rate of M3 formation from Sorafenib by CYP3A4. |

| Metabolic Clearance (CLm) | Quantifies the rate of M3 elimination through further metabolism. | |

| Excretion | Renal Clearance (CLr) | Measures the rate of M3 elimination through the kidneys. |

| Biliary Clearance (CLb) | Measures the rate of M3 elimination through bile. |

Discovery of Novel M3-Specific Molecular Interactions

While Sorafenib is known to target multiple kinases, including RAF-1, B-RAF, VEGFR, and PDGFR, the molecular targets of its metabolites are not fully elucidated. A critical future direction is the discovery of novel, M3-specific molecular interactions, which could reveal unique biological activities or off-target effects.

High-throughput screening techniques will be instrumental in this endeavor. For instance, cell-based assays can be employed to assess the effect of M3 on a wide array of cellular processes, including proliferation, apoptosis, and signaling pathways. Advanced proteomic approaches can identify proteins that directly bind to M3. These methods can help determine if M3 shares targets with Sorafenib, interacts with a subset of them with different affinity, or engages entirely new off-targets.

Investigating the plasma protein binding of M3 is also a key area. Sorafenib is highly bound to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG), which significantly influences its free drug concentration and pharmacological activity. Determining the binding characteristics of M3 will be essential for understanding its own pharmacokinetic and pharmacodynamic profile.

Techniques for discovering M3 interactions include:

Affinity Chromatography: Using immobilized M3 to capture interacting proteins from cell lysates.

Cell-Based Interaction Assays: Methods like Cell-Int can be adapted to screen for membrane protein partners of M3 in a physiologically relevant context.

Computational Docking: In silico models to predict the binding of M3 to the crystal structures of various kinases and other potential protein targets.

Identifying M3-specific interactions could explain inter-individual variability in patient responses to Sorafenib and may present opportunities for developing new therapeutic strategies.

Development of Advanced Analytical Techniques for Deeper M3 Characterization

Progress in understanding the role of Sorafenib metabolite M3 is contingent upon the availability of sensitive and specific analytical methods for its detection and quantification in complex biological matrices. Future research will focus on developing and refining these techniques for deeper characterization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for quantifying Sorafenib and its metabolites. Future developments will likely involve:

High-Resolution Mass Spectrometry (HRMS): To provide more definitive structural information and differentiate M3 from other isomeric metabolites.

Improved Sample Preparation: To enhance recovery and reduce matrix effects from plasma, tissue, and urine, allowing for more accurate quantification at low concentrations.

Multiplexed Assays: Developing single methods to simultaneously quantify Sorafenib and a comprehensive panel of its metabolites (M1-M8), providing a complete metabolic snapshot.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be further leveraged. While primarily used for structural elucidation, advanced NMR techniques can provide quantitative information and insights into the metabolic environment. These methods could be applied to study M3 in vitro and in biological samples to understand its stability and interactions.

The development of these advanced analytical tools is a prerequisite for detailed pharmacokinetic studies, metabolomic analyses, and the exploration of M3's role in clinical outcomes.

Table 2: Comparison of Analytical Techniques for M3 Characterization

| Technique | Strengths for M3 Analysis | Future Directions/Improvements |

| LC-MS/MS | High sensitivity and specificity for quantification. Established method for Sorafenib metabolites. | Development of HRMS methods for unambiguous identification. Miniaturization for reduced sample volume. |

| NMR Spectroscopy | Unambiguous structure elucidation. Provides information on molecular dynamics and interactions. | Increased sensitivity through cryoprobe technology. Application in metabolomics studies to see M3's effect on cellular metabolism. |

| Immunoassays | Potential for high-throughput screening in clinical settings. | Development of M3-specific antibodies. Validation against gold-standard MS methods. |

Comparative Metabolomics of this compound with Other Tyrosine Kinase Inhibitor Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful approach to understanding the systemic effects of drugs. A promising future research avenue is the use of comparative metabolomics to contrast the metabolic signatures of this compound with those of metabolites from other tyrosine kinase inhibitors (TKIs) like Sunitinib, Erlotinib, or Pazopanib.

Such studies can reveal whether M3 induces a unique metabolic reprogramming in cancer cells compared to the parent drug or metabolites of other TKIs. For example, research has shown that different TKIs can have distinct effects on cellular metabolism; Sorafenib has been noted to promote mitochondrial dysfunction, while Sunitinib can also impair mitochondrial respiration. Investigating M3's specific impact on pathways like glycolysis, the pentose phosphate pathway, and mitochondrial metabolism could provide a mechanistic basis for its unique efficacy or toxicity profile.

This comparative approach can help:

Identify common and distinct metabolic pathways affected by different TKI metabolites.

Discover biomarkers that predict response or resistance based on metabolic profiles.

Understand the mechanisms of cross-resistance between different TKIs.

By comparing the metabolic footprint of M3 to other TKI metabolites, researchers can build a more comprehensive picture of the metabolic consequences of TKI therapy and potentially identify new strategies to overcome drug resistance.

Exploration of M3's Role in Specific Oncogenic Pathways in Preclinical Models

A crucial step in characterizing M3 is to determine its activity in relevant oncogenic pathways using preclinical models. Sorafenib is known to inhibit the RAF/MEK/ERK signaling cascade and receptor tyrosine kinases like VEGFR and PDGFR. Studies have shown that other oxidative metabolites of Sorafenib, such as M2, M4, and M5, retain inhibitory activity against these pathways. A key future direction will be to systematically evaluate whether M3 has similar or different effects.

Preclinical studies using cancer cell lines and animal xenograft models will be essential. In these models, researchers can:

Assess RAF/MEK/ERK Inhibition: Treat cancer cells with purified M3 and measure the phosphorylation status of MEK and ERK to determine if M3 blocks this pathway.

Evaluate Anti-Angiogenic Effects: Investigate the impact of M3 on endothelial cell proliferation, migration, and tube formation in vitro, and assess its effect on tumor microvessel density in vivo to understand its potential anti-angiogenic properties via VEGFR or PDGFR inhibition.

Profile Kinase Inhibition: Use in vitro kinase assays to screen M3 against a broad panel of kinases to determine its selectivity profile compared to the parent drug.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Sorafenib metabolite M3 in liver tissue samples?

- Answer: this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) coupled with microsomal incubation assays. Key steps include:

- Sample Preparation: Incubate liver microsomes (e.g., 0.4 mg/ml) with Sorafenib (e.g., 15 µM) under controlled conditions (37°C, 90 min) to simulate metabolic activity .

- Data Processing: Use nonlinear retention time alignment and peak detection tools like XCMS to align and quantify metabolite peaks in LC/MS data .

- Normalization: Address technical variability by applying preprocessing steps such as missing value estimation and normalization to relative metabolite levels (e.g., peak area ratios) .

Q. How do inter-individual differences in CYP3A4 activity affect this compound formation rates in vitro?

- Answer: CYP3A4 enzymatic activity varies significantly across human liver microsomes (HLMs), leading to heterogeneous M3 formation rates. For example:

- Variability: Studies report M3 formation rates (as peak area ratios) with high inter-individual SD (e.g., ±30–50%) in 18 HLM samples .

- Experimental Mitigation: Include triplicate measurements and statistical tests (e.g., Student’s t-test) to assess significance (p < 0.05) .

- Clinical Relevance: This variability underscores the need for personalized dosing strategies in patients with altered CYP3A4 activity due to liver disease or drug interactions.

Advanced Research Questions

Q. What experimental design considerations are critical when extrapolating in vitro this compound formation data to in vivo PBPK models?

- Answer: Key considerations include:

- Parameterization: Integrate in vitro enzyme kinetics (e.g., CYP3A4 activity), transporter data, and species-specific physiological parameters into physiologically based pharmacokinetic (PBPK) models .

- Uncertainty Analysis: Use global sensitivity analysis to identify dominant factors (e.g., enzyme vs. transporter effects) influencing M3 disposition .

- Validation: Compare model predictions with in vivo pharmacokinetic data from knockout mouse models or clinical cohorts to refine extrapolation accuracy .

Q. How can metabolomics data analysis tools like MBROLE3 enhance the biological interpretation of this compound's role in hepatocellular carcinoma (HCC)?

- Answer: MBROLE3 facilitates functional enrichment analysis by:

- Annotation: Linking M3 to biological pathways (e.g., VEGF signaling) using chemical identifiers and hyperlinks to source databases .

- Statistical Rigor: Calculate corrected p-values for pathway enrichment to prioritize hypotheses (e.g., M3’s anti-angiogenic effects in HCC) .

- Integration: Combine M3 data with transcriptomic or proteomic datasets to uncover cross-omics interactions (e.g., M3-CYP3A4 gene expression correlations) .

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound's pharmacokinetic variability across patient subgroups?

- Answer: Address contradictions using:

- Subgroup Analysis: Apply linear mixed models or generalized estimating equations (GEE) to compare subgroups (e.g., viral vs. alcohol-related HCC) while accounting for matched data .

- Interaction Terms: Test for treatment-by-subgroup interactions (e.g., Sorafenib + hepatectomy efficacy in BCLC-B vs. C stages) using Cox proportional hazard models .

- Sensitivity Analysis: Quantify the impact of confounding variables (e.g., baseline AFP levels) on M3 exposure variability .

Q. How should nonclinical safety studies for this compound be designed in accordance with ICH M3(R2) guidelines?

- Answer: ICH M3(R2) recommends:

- Case-by-Case Design: Tailor studies based on M3’s exposure margins (e.g., ≥10% of parent drug AUC in humans) and pharmacologic activity .

- Regulatory Consultation: Engage agencies early to align on study scope (species, duration) and endpoints (e.g., genotoxicity if M3 is reactive) .

- Integration with Parent Drug Data: Leverage existing Sorafenib toxicity datasets but conduct additional studies if M3 exhibits unique toxicokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.